molecular formula C23H19FN2O3 B3701731 2-(4-ethylphenoxy)-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide

2-(4-ethylphenoxy)-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide

Cat. No.: B3701731
M. Wt: 390.4 g/mol
InChI Key: HEMZJTBPINWCQC-UHFFFAOYSA-N
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Description

2-(4-ethylphenoxy)-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzoxazole ring, a fluorophenyl group, and an ethylphenoxy moiety, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylphenoxy)-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

    Synthesis of 2-(4-ethylphenoxy)acetic acid: This can be achieved by reacting 4-ethylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Formation of 2-(4-ethylphenoxy)acetyl chloride: The acid is then converted to its corresponding acyl chloride using thionyl chloride.

    Preparation of 2-(4-fluorophenyl)-1,3-benzoxazole: This intermediate can be synthesized by reacting 4-fluoroaniline with salicylic acid in the presence of a dehydrating agent like polyphosphoric acid.

    Coupling Reaction: Finally, the acyl chloride is reacted with the benzoxazole derivative in the presence of a base such as triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylphenoxy)-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: 2-(4-carboxyphenoxy)-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide.

    Reduction: 2-(4-ethylphenoxy)-N-[2-(4-aminophenyl)-1,3-benzoxazol-5-yl]acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-ethylphenoxy)-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-ethylphenoxy)-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide involves its interaction with specific molecular targets. The benzoxazole ring and fluorophenyl group may facilitate binding to enzymes or receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-ethylphenoxy)-1-(4-fluorophenyl)ethanamine
  • 2-(4-ethylphenoxy)-1-(2-fluorophenyl)ethanamine
  • 2-(4-ethylphenoxy)-1-(4-fluorophenyl)ethanone

Uniqueness

2-(4-ethylphenoxy)-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide is unique due to the presence of the benzoxazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific interactions with molecular targets.

Properties

IUPAC Name

2-(4-ethylphenoxy)-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN2O3/c1-2-15-3-10-19(11-4-15)28-14-22(27)25-18-9-12-21-20(13-18)26-23(29-21)16-5-7-17(24)8-6-16/h3-13H,2,14H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEMZJTBPINWCQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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